3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzene.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carboxylation: The resulting amine is then subjected to carboxylation to introduce the carboxyl group (-COOH) at the appropriate position, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition or activation.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Investigated for its effects on cellular signaling pathways and gene expression.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-methoxyphenyl)propanoic acid
Comparison:
- 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its reactivity and interactions.
- 3-Amino-3-(4-chlorophenyl)propanoic acid lacks the methyl group, which may result in different chemical and biological properties.
- 3-Amino-3-(4-methylphenyl)propanoic acid lacks the chloro group, which can affect its reactivity and potential applications.
- 3-Amino-3-(4-methoxyphenyl)propanoic acid contains a methoxy group instead of a chloro group, which can significantly alter its chemical behavior and interactions.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
PSADWAFKJVDJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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